molecular formula C25H28N4O4 B10993198 3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(2-isopropyl-1H-benzo[d]imidazol-6-yl)propanamide

3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(2-isopropyl-1H-benzo[d]imidazol-6-yl)propanamide

Cat. No.: B10993198
M. Wt: 448.5 g/mol
InChI Key: JHQBNYWWAKQOLQ-UHFFFAOYSA-N
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Description

3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)-N-(2-ISOPROPYL-1H-BENZIMIDAZOL-6-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of benzazepines and benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)-N-(2-ISOPROPYL-1H-BENZIMIDAZOL-6-YL)PROPANAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Common steps include:

  • Formation of the benzazepine core through cyclization reactions.
  • Introduction of the dimethoxy groups via methylation reactions.
  • Coupling of the benzimidazole moiety using amide bond formation techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)-N-(2-ISOPROPYL-1H-BENZIMIDAZOL-6-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential effects on cellular processes or as a tool for probing biological pathways.

Medicine

In medicine, it could be investigated for its therapeutic potential, such as anti-inflammatory, anti-cancer, or neuroprotective effects.

Industry

In industry, it might be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)-N-(2-ISOPROPYL-1H-BENZIMIDAZOL-6-YL)PROPANAMIDE would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins to modulate their activity. The molecular pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzazepines: Known for their psychoactive and cardiovascular effects.

    Benzimidazoles: Known for their anti-parasitic and anti-cancer properties.

Uniqueness

The uniqueness of 3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)-N-(2-ISOPROPYL-1H-BENZIMIDAZOL-6-YL)PROPANAMIDE lies in its combined structural features of benzazepine and benzimidazole, which might confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)propanamide

InChI

InChI=1S/C25H28N4O4/c1-15(2)25-27-19-6-5-18(14-20(19)28-25)26-23(30)8-10-29-9-7-16-11-21(32-3)22(33-4)12-17(16)13-24(29)31/h5-7,9,11-12,14-15H,8,10,13H2,1-4H3,(H,26,30)(H,27,28)

InChI Key

JHQBNYWWAKQOLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CCN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

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